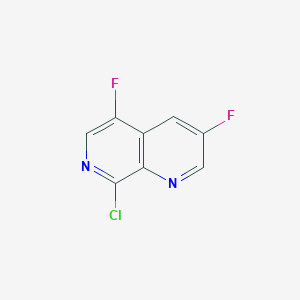

8-Chloro-3,5-difluoro-1,7-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3ClF2N2 |

|---|---|

Molecular Weight |

200.57 g/mol |

IUPAC Name |

8-chloro-3,5-difluoro-1,7-naphthyridine |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-7-5(6(11)3-13-8)1-4(10)2-12-7/h1-3H |

InChI Key |

BKDVAVWHWOYSBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN=C2Cl)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 3,5 Difluoro 1,7 Naphthyridine and Analogous Halogenated Naphthyridines

Retrosynthetic Analysis of the 1,7-Naphthyridine (B1217170) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like the 1,7-naphthyridine core. The process involves hypothetically breaking down the target molecule into simpler, commercially available starting materials. For a 1,7-naphthyridine, the primary disconnections typically sever the bonds forming the second pyridine (B92270) ring, revealing a substituted pyridine as a key precursor.

A common retrosynthetic strategy for naphthyridines involves disconnecting the molecule at the junction of the two rings. For the 1,7-naphthyridine skeleton, this often leads back to a 3-substituted pyridine derivative. The analysis might envision breaking the C4a-C8a and N7-C8 bonds, suggesting a cyclization strategy where a pyridine precursor already contains a side chain that can form the second ring. An alternative disconnection across the C5-C6 and C4a-N8 bonds could also be considered, again pointing towards a functionalized pyridine as the foundational building block. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule. For instance, the retrosynthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold envisioned establishing the chiral center through an asymmetric reduction of a dihydronaphthyridine intermediate. acs.org

Established Synthetic Routes for Naphthyridine Ring Formation

The formation of the bicyclic naphthyridine system is the cornerstone of the synthesis. Various established methods have been developed, often relying on the construction of a second pyridine ring onto an existing one.

Cyclization Reactions from Pyridine Precursors

Building upon a pre-formed pyridine ring is a classic and widely used approach. These methods involve taking a suitably functionalized pyridine and inducing an intramolecular or intermolecular reaction to form the second fused ring.

Key examples include:

The Skraup-Doebner-von Miller reaction: This method and its variations involve reacting an aminopyridine with α,β-unsaturated aldehydes or ketones, or their precursors like glycerol (B35011), to construct the second ring. nih.gov For example, 3-aminopyridine (B143674) can be reacted with glycerol in the presence of an acid catalyst and an oxidizing agent to yield 1,5- and 1,7-naphthyridines.

The Friedländer Annulation: This reaction condenses a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group (e.g., a ketone or nitrile) in the presence of a base or acid catalyst. acs.org This approach is highly versatile for creating substituted naphthyridines. A gram-scale synthesis of 1,8-naphthyridines in water has been achieved using this method with choline (B1196258) hydroxide (B78521) as a catalyst. acs.org

Cyclization of Pyridylacetonitriles: A reported synthesis of 1,7-naphthyridine involves the cyclization of 2-cyano-3-pyridylacetonitrile. ijcps.org This precursor, derived from a pyridine backbone, undergoes cyclization to form an amino-bromo-1,7-naphthyridine intermediate.

From Halogenated Aminopyridines: A patented method describes the synthesis of 1,7-naphthyridine derivatives starting from 2-chloro-3-aminopyridine. google.com The synthesis involves protecting the amino group, followed by formylation and a subsequent Lewis acid-catalyzed cyclization with an acrylate (B77674) compound. google.com

A summary of representative cyclization reactions is presented below.

| Reaction Name | Pyridine Precursor | Reagents | Naphthyridine Isomer | Reference |

|---|---|---|---|---|

| Skraup Synthesis | 3-Aminopyridine | Glycerol, Acid, Oxidizing Agent | 1,5- and 1,7-Naphthyridine | nih.gov |

| Friedländer Annulation | 2-Aminonicotinaldehyde | Ketone/Nitrile with α-methylene group | 1,8-Naphthyridine (B1210474) | acs.org |

| Nitrile Cyclization | 2-Cyano-3-pyridylacetonitrile | Hydrogen Bromide, then Hydrazine Hydrate | 1,7-Naphthyridine | ijcps.org |

| Acrylate Cyclization | 2-Chloro-3-aminopyridine (protected) | Hydroformylation reagent, Acrylate, Lewis Acid | 1,7-Naphthyridine derivative | google.com |

Multi-Component Reactions for Fused Heterocycles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of naphthyridine isomers and related fused systems.

For instance, a three-component reaction has been developed to form 2,7-naphthyridine-1-ones from aldehydes and amines. acs.org Another study reports an environmentally benign, one-pot, multi-component synthesis of benzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridines "on-water" from isatin, malononitrile, and 3-aminopyrazole. rsc.org These examples highlight the power of MCRs to construct complex heterocyclic frameworks, a strategy that is conceptually applicable to the 1,7-naphthyridine core.

Challenges in Regioselective Naphthyridine Construction

A significant challenge in naphthyridine synthesis is controlling the regioselectivity of the cyclization reaction. When using substituted pyridine precursors, the cyclization can often lead to a mixture of isomers. For example, the Skraup reaction with 3-aminopyridine can produce both 1,5- and 1,7-naphthyridines, requiring careful separation and optimization of reaction conditions to favor the desired isomer.

The regioselectivity is determined by which nitrogen of the aminopyridine attacks which carbon of the α,β-unsaturated carbonyl system, or by which side of the pyridine ring the new fusion occurs. Factors influencing the outcome include the electronic nature of substituents on the pyridine ring, steric hindrance, and the specific reaction conditions (catalyst, temperature, solvent). Achieving high regioselectivity is crucial for an efficient synthesis and often requires the development of precisely designed precursors or specialized catalytic systems. rsc.org The development of regioselective one-pot MCRs is an active area of research to overcome these challenges. rsc.orgnih.gov

Introduction of Halogen Substituents: Chlorine and Fluorine

For the target molecule, 8-Chloro-3,5-difluoro-1,7-naphthyridine, the introduction of halogen atoms is a critical step. The timing of halogenation—either on the pyridine precursor or on the formed naphthyridine core—is a key strategic decision.

Methods for Selective Chlorination of Naphthyridine Intermediates

Selective chlorination can be achieved through various methods, depending on the nature of the substrate and the desired position of the chlorine atom.

Chlorination of Naphthyridinones: A common method for introducing chlorine atoms is the treatment of naphthyridinone or hydroxynaphthyridine intermediates with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). These reagents convert the hydroxyl or oxo group into a chloro substituent. This approach was used in the synthesis of 2-chloro-1,8-naphthyridine (B101967) via a Vilsmeier-Haack reaction, which generates the formyl group and facilitates chlorination. ekb.eg However, attempts to chlorinate 8-substituted 1,6-naphthyridine-diones using these traditional methods have been reported to be sluggish or unsuccessful. acs.org

Direct C-H Chlorination: Modern synthetic methods allow for the direct chlorination of C-H bonds, offering a more atom-economical route. Photochemical strategies using N-chloroamines can generate aminium radicals that perform site-selective chlorination of sp³ C-H bonds. nih.gov While this is more common for aliphatic C-H bonds, related radical approaches can be adapted for heteroaromatic systems.

Sandmeyer-type Reactions: An amino group on the naphthyridine ring can be converted into a chloro substituent via a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) chloride source.

Chlorination via Lithiation: Regioselective chlorination can also be achieved by first performing a directed ortho-metalation (DoM) or a halogen-metal exchange to create a lithiated naphthyridine intermediate. Quenching this organometallic species with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) installs the chlorine atom at a specific position.

The specific strategy for synthesizing this compound would likely involve a combination of these methods, potentially introducing the fluorine atoms at an early stage on the pyridine precursor and adding the C8-chloro group to the fully formed naphthyridine ring.

Fluorination Techniques

The strategic introduction of fluorine onto the naphthyridine core is a critical aspect of synthesizing analogues like this compound. The choice of fluorination method is dictated by factors such as the desired position of the fluorine atom, the stability of the substrate, and the requirements for process scale-up. Several distinct fluorination technologies have been developed and refined for aromatic and heteroaromatic systems.

The replacement of an amino group with fluorine via a diazonium salt intermediate is a classic and powerful method for the synthesis of fluoroaromatics. thieme-connect.de This process involves two fundamental steps: the diazotization of an aromatic amine to form a diazonium salt, followed by the thermal or photochemical decomposition of this salt in the presence of a fluoride (B91410) source (fluorodediazoniation). thieme-connect.de

While the traditional Balz-Schiemann reaction, which involves the isolation of an arenediazonium tetrafluoroborate (B81430) salt, has been widely used, its application can be limited by the instability and potential explosive hazard of the isolated diazonium intermediates. researchgate.net To address these limitations, modern protocols have been developed that utilize anhydrous hydrogen fluoride (HF) or solutions of pyridine in HF (Olah's reagent) to perform the reaction in a single pot without isolating the diazonium species. lookchem.com

In the context of naphthyridine synthesis, an amino-naphthyridine precursor can be subjected to diazotization with a reagent like sodium nitrite (B80452) (NaNO₂) directly in anhydrous HF. lookchem.comacs.org The HF serves as both the reaction medium and the fluoride source for the subsequent fluorodediazoniation step. This one-pot approach provides the desired fluorinated naphthyridine in high yield and purity and significantly improves the safety profile for scale-up operations by avoiding the handling of dry, shock-sensitive diazonium salts. researchgate.netacs.org

Table 1: Comparison of Fluorodediazoniation Protocols

| Feature | Balz-Schiemann Reaction | One-Pot Diazotation in HF |

| Fluoride Source | Tetrafluoroborate salts (e.g., HBF₄, NaBF₄) | Anhydrous Hydrogen Fluoride (HF) |

| Intermediate | Isolation of solid diazonium salt is often required | Diazonium salt is generated and consumed in situ |

| Safety | Isolated diazonium salts can be explosive | Avoids isolation of hazardous intermediates |

| Conditions | Two distinct steps: diazotization and thermal decomposition | One-pot procedure, often with controlled heating |

| Applicability | Broad scope but can be substrate-dependent | Well-suited for scale-up and acid-stable substrates |

Direct fluorination involves the reaction of a substrate with elemental fluorine (F₂), the most powerful oxidizing and fluorinating agent known. uni-wuerzburg.de For a long time, the extreme reactivity of F₂ was considered a major barrier to its use in selective organic synthesis, often leading to uncontrolled reactions, fragmentation, and over-fluorination. thieme-connect.dethieme-connect.de However, modern techniques have "tamed" elemental fluorine, allowing for highly selective transformations. These methods rely on precise control of reaction conditions, such as:

Using highly diluted F₂ gas (e.g., 10-20% in an inert gas like nitrogen). thieme-connect.de

Operating at very low temperatures.

Employing specialized reaction vessels (e.g., made of stainless steel or Teflon). uni-wuerzburg.dethieme-connect.de

Using appropriate solvents like anhydrous hydrogen fluoride (aHF). uni-wuerzburg.de

Anhydrous HF can also be used as a reagent for certain electrophilic fluorinations, sometimes in conjunction with an oxidant and a hypervalent iodine compound, where it serves as the fluorine source to generate the active fluorinating species in situ. nih.gov

Remarkably, direct fluorination with elemental fluorine has been successfully applied to the synthesis of fluoronaphthyridines. For instance, a surprisingly selective ortho-fluorination of a 6-methoxy-1,5-naphthyridin-4-ol (B1312718) was achieved using F₂ gas. researchgate.netacs.org This result is significant because it demonstrates that even with highly activated heterocyclic systems, direct fluorination can be a viable and selective method when conditions are carefully optimized, offering a cost-effective route on a large scale. acs.org

To circumvent the hazards and technical challenges associated with elemental fluorine, a wide array of electrophilic fluorinating reagents, often referred to as "F+ reagents," have been developed. tcichemicals.com These compounds contain a fluorine atom bonded to a highly electronegative atom (typically nitrogen) and are designed to be stable, safe to handle, and selective. wikipedia.org They function by delivering an electrophilic fluorine atom to a nucleophilic carbon center. wikipedia.orgalfa-chemistry.com

This class of reagents is extensive and includes:

N-Fluorosulfonimides: Such as N-fluorobenzenesulfonimide (NFSI), which is an effective and widely used reagent for fluorinating carbanions and electron-rich aromatic compounds. wikipedia.orgbrynmawr.edu

N-Fluoropyridinium Salts: The reactivity of these salts can be tuned by changing the substituents on the pyridine ring, allowing for the fluorination of a diverse range of nucleophiles under mild conditions. beilstein-journals.orgnih.gov

1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Salts: The most prominent member of this family is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. It is a highly effective, versatile, and user-friendly crystalline solid used for fluorinating a vast array of substrates, including silyl (B83357) enol ethers, enamines, and activated aromatic rings. nih.govalfa-chemistry.com

In the synthesis of fluorinated naphthyridines, electrophilic reagents like Selectfluor® have been employed in early-stage process development, successfully delivering multi-kilogram quantities of fluorinated intermediates. researchgate.netacs.org These reagents offer a reliable and predictable method for introducing fluorine, especially when direct fluorination or diazotization protocols are not suitable for a given substrate.

Table 2: Selected Electrophilic (N-F) Fluorinating Reagents

| Reagent Name | Acronym/Trade Name | Form | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline Solid | Highly effective, stable, soluble in polar solvents, versatile. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | Economical, stable, effective for fluorinating carbanions and aromatics. alfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Crystalline Solid | Highly effective and reactive electrophilic fluorinating agent. wikipedia.org |

| N-Fluoropyridinium Triflate | N/A | Salt | Reactivity can be tuned by substituents on the pyridine ring. beilstein-journals.org |

The difluoromethyl group (–CF₂H) is a valuable substituent in medicinal chemistry, often considered a bioisostere for hydroxyl or thiol groups. The development of methods for its introduction, particularly at the end of a synthetic sequence ("late-stage functionalization"), is of high importance. rsc.orgrsc.org This strategy allows for the rapid diversification of complex molecules, like drug candidates, without requiring a complete de novo synthesis. nih.gov

Recent advances have produced a variety of methods for difluoromethylation, including:

Metal-Mediated Cross-Coupling: Transition metals, particularly palladium and copper, can catalyze the coupling of an aryl halide or boronic acid with a difluoromethyl source. rsc.orgresearchgate.net

Radical Difluoromethylation: Minisci-type reactions allow for the direct C–H difluoromethylation of electron-deficient heteroaromatics. A suitable difluoromethyl radical precursor is used in combination with a radical initiator. rsc.orgresearchgate.net

Nucleophilic and Electrophilic Methods: While less common for late-stage C-H functionalization, reagents that deliver nucleophilic or electrophilic "CF₂H" synthons have also been developed for specific applications. rsc.org

These modern techniques provide powerful tools for synthesizing molecules like difluorinated naphthyridines, enabling the precise installation of the CF₂H group onto the heterocyclic core, a transformation that would be difficult to achieve using classical methods. rsc.org

Optimization and Scale-Up Considerations in Halogenated Naphthyridine Synthesis

Transitioning a synthetic route for a halogenated naphthyridine from a laboratory-scale procedure to a large-scale manufacturing process presents significant challenges. The choice of fluorination strategy is a critical decision point in process development and is heavily influenced by cost, safety, scalability, and environmental impact. researchgate.netacs.org

Key considerations include:

Cost of Fluorine Source: Reagents like elemental fluorine (F₂) and hydrogen fluoride (HF) are the most economical sources of fluorine. acs.org In contrast, sophisticated electrophilic reagents like Selectfluor® are significantly more expensive, which can be a limiting factor for large-scale production. nih.gov

Process Safety: Methods involving hazardous materials require stringent safety protocols and specialized equipment.

Elemental Fluorine: Highly toxic and corrosive, requiring dedicated apparatus. thieme-connect.de

Anhydrous HF: Extremely corrosive and toxic.

Diazotization: The primary hazard is the potential for accumulation and uncontrolled decomposition of the diazonium salt intermediate. One-pot protocols in HF are preferred for scale-up as they avoid the isolation of these unstable species. lookchem.com

Reaction Selectivity and Yield: A successful large-scale process must be high-yielding and highly selective to minimize the formation of impurities that require costly and difficult separation. Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. acs.org

Equipment and Infrastructure: The use of highly corrosive reagents like HF necessitates reactors made of specialized alloys (e.g., Monel) or lined with resistant polymers. lookchem.com

For the synthesis of fluoronaphthyridines, a comparative analysis of different routes revealed that while early syntheses successfully used F+ reagents on a 70 kg scale, the focus for larger industrial production shifted towards the more economical diazotation-fluorodediazoniation in HF and direct fluorination with F₂ gas, despite their handling challenges. lookchem.comacs.org This highlights the trade-offs between reagent cost, operational complexity, and safety that must be balanced during process optimization and scale-up.

Chemical Reactivity and Transformation Pathways of 8 Chloro 3,5 Difluoro 1,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,7-naphthyridine (B1217170) ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of halogen substituents, which act as good leaving groups.

The 8-Chloro-3,5-difluoro-1,7-naphthyridine scaffold features two types of halogen atoms: one chlorine and two fluorines. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions under many conditions, primarily because the carbon-chlorine bond is weaker. However, the rate of substitution is also heavily influenced by the position of the halogen on the ring, as the nitrogen atoms activate specific sites towards nucleophilic attack.

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. For instance, reactions with primary or secondary amines can be used to introduce substituted amino groups, while reaction with sodium methoxide (B1231860) would yield a methoxy-substituted naphthyridine. These substitutions typically proceed by the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide ion. For example, the reaction of related chloronaphthyridines with amines in the presence of a base like triethylamine (B128534) or cesium carbonate is a common method for synthesizing aminonaphthyridines. googleapis.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions Note: This table presents typical conditions for SNAr reactions on analogous halopyridine and halonaphthyridine systems, as specific examples for this compound are not detailed in the referenced literature.

| Nucleophile | Reagents and Conditions | Expected Product Type |

| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Dioxane), Heat | Amino-substituted naphthyridine |

| Alkoxide | NaOR/KOR, Solvent (e.g., ROH, THF), Heat | Alkoxy-substituted naphthyridine |

| Thiolate | NaSR/KSR, Solvent (e.g., DMF, DMSO), Room Temp to Heat | Thioether-substituted naphthyridine |

In the 1,7-naphthyridine system, the positions ortho and para to the ring nitrogen atoms are electronically activated for nucleophilic attack. In this compound, the C-8 position is para to N-1 and ortho to N-7, making it a highly activated site. The C-5 position is ortho to the N-6 position (if considering the adjacent ring's influence, although it is more complex) and is also activated.

The general order of reactivity for halogens in SNAr is typically F > Cl > Br > I when the reaction is rate-limited by the attack of the nucleophile, because fluorine's high electronegativity strongly polarizes the carbon-halogen bond, making the carbon more electrophilic. However, when the breaking of the carbon-halogen bond is rate-determining, the order can be reversed (I > Br > Cl > F), reflecting bond strengths.

For dihalogenated pyridines and related heterocycles, selective substitution can often be achieved by controlling reaction conditions. In the case of this compound, the chlorine at the highly activated C-8 position is generally expected to be the most susceptible to displacement by common nucleophiles like amines or alkoxides. Following the substitution at C-8, the reactivity of the remaining fluorine atoms at C-3 and C-5 would depend on the electronic effect of the newly introduced group. A subsequent, more forcing reaction could potentially replace one of the fluorine atoms, allowing for sequential functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions provide a powerful alternative for functionalizing the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that may be less reactive towards SNAr.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for aryl bond formation. The reactivity of aryl halides in the key oxidative addition step with a Pd(0) catalyst generally follows the trend I > Br > Cl >> F. This selectivity provides a clear strategy for functionalizing this compound.

The C-Cl bond at the C-8 position would be the primary site for cross-coupling reactions, leaving the more robust C-F bonds at C-3 and C-5 untouched.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) would selectively form a C-C bond at the C-8 position.

Stille Coupling: This reaction uses an organostannane reagent (R-SnBu₃) with a palladium catalyst. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This involves an organozinc reagent and typically offers high reactivity and selectivity.

These methods allow for the introduction of a diverse array of substituents, such as aryl, heteroaryl, or alkyl groups, at the C-8 position.

Table 2: Representative Palladium-Catalyzed Suzuki Coupling Reaction Note: This table shows typical conditions for a Suzuki coupling on a chloro-aza-aromatic substrate, illustrating the expected methodology for this compound.

| Component | Example Reagent | Role |

| Substrate | This compound | Electrophile |

| Coupling Partner | Phenylboronic Acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃ or Cs₂CO₃ | Activates boronic acid |

| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Reaction Medium |

| Conditions | Inert atmosphere (N₂ or Ar), 80-110 °C | To drive the reaction to completion |

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. This reaction could also be selectively performed at the C-8 position of this compound. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Electrophilic Functionalization of the Naphthyridine System

The 1,7-naphthyridine ring is a π-deficient system due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The presence of three deactivating halogen substituents (one chlorine and two fluorines) on this compound further diminishes the ring's electron density.

Consequently, electrophilic substitution on the aromatic core of this compound is generally considered unfeasible under standard conditions. google.com Such reactions, if they were to occur, would require extremely harsh conditions and would likely lead to a mixture of products or decomposition. An alternative approach to functionalize the ring via an electrophilic pathway might involve N-oxidation of one of the ring nitrogens to form a naphthyridine N-oxide, which can alter the regioselectivity and reactivity of the heterocyclic system.

Alkylation, Acylation, and Tosylation at Nitrogen Centers

The nitrogen atoms within the 1,7-naphthyridine ring system possess lone pairs of electrons, rendering them nucleophilic and susceptible to electrophilic attack. Reactions such as alkylation, acylation, and tosylation can be employed to modify the electronic properties and steric profile of the molecule.

Studies on the parent 1,7-naphthyridine have shown that monomethylation preferentially occurs at the N-7 position. clockss.org This regioselectivity is influenced by the electronic distribution within the heterocyclic system. For this compound, the presence of the electron-withdrawing fluorine atoms at positions 3 and 5, and the chloro group at position 8, would be expected to decrease the nucleophilicity of both nitrogen atoms. However, the N-7 nitrogen is likely to remain the more nucleophilic center for monofunctionalization.

Alkylation reactions on related 1,5-naphthyridine (B1222797) systems readily proceed with alkyl halides to furnish the corresponding N-alkylsubstituted derivatives. nih.gov Similarly, N-alkylation of fused dihydro- or tetrahydro clockss.orggoogle.comnaphthyridines is a frequently employed transformation. mdpi.com These reactions often proceed through quaternary salt intermediates, which can then undergo further reactions. It is anticipated that this compound would react with various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base to yield N-alkylated products.

Acylation and tosylation, involving the introduction of an acyl or tosyl group, respectively, are also expected to occur at the nitrogen centers. These reactions typically employ acyl chlorides, anhydrides, or tosyl chloride as the electrophiles. The resulting N-acyl and N-tosyl derivatives can serve as important intermediates for further functionalization. For instance, N-tosyl aziridines, which can be synthesized from 2-amino alcohols, are valuable building blocks in organic synthesis due to their reactivity towards nucleophilic ring-opening. nih.gov While direct examples for this compound are not prevalent in the literature, the general reactivity of naphthyridines suggests that these transformations are feasible. nih.gov

Table 1: Predicted Reactivity at Nitrogen Centers of this compound

| Reaction Type | Reagents | Expected Product |

| Alkylation | Alkyl halide (e.g., CH₃I), Base | N-alkyl-8-chloro-3,5-difluoro-1,7-naphthyridinium salt |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base | N-acyl-8-chloro-3,5-difluoro-1,7-naphthyridinium salt |

| Tosylation | Tosyl chloride (TsCl), Base | N-tosyl-8-chloro-3,5-difluoro-1,7-naphthyridinium salt |

Oxidation and Reduction Chemistry of the Naphthyridine Core

The oxidation and reduction of the 1,7-naphthyridine core can lead to a variety of new structures with altered electronic and biological properties.

Oxidation: The nitrogen atoms of the 1,7-naphthyridine ring can be oxidized to form N-oxides. For the parent 1,7-naphthyridine, the site of oxidation, whether at N-1 or N-7, has been a subject of study. clockss.org The synthesis of 1,7-naphthyridine 1-oxides has been reported as a novel class of potent and selective inhibitors of p38 mitogen-activated protein kinase. nih.gov The oxidation is typically carried out using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). For this compound, oxidation would likely lead to a mixture of the N-1 and N-7 oxides, with the regioselectivity influenced by the electronic effects of the substituents. The resulting N-oxides can then serve as precursors for further functionalization, as the N-oxide moiety can activate the ring towards both electrophilic and nucleophilic attack. nih.gov

Reduction: The 1,7-naphthyridine ring system can undergo reduction to yield partially or fully saturated derivatives. Catalytic hydrogenation of the parent 1,7-naphthyridine has been shown to produce both tetrahydro- and decahydronaphthyridines. rsc.org The specific regioisomer of the tetrahydronaphthyridine formed depends on the reaction conditions. The reduction of this compound would be expected to proceed under similar conditions, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst. The resulting tetrahydro- and decahydro- derivatives would exhibit significantly different three-dimensional structures and properties compared to the parent aromatic compound. It is also possible that under certain reducing conditions, the chloro substituent at the 8-position could undergo hydrogenolysis.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| N-Oxidation | m-CPBA | This compound 1-oxide and/or 7-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydro-8-chloro-3,5-difluoro-1,7-naphthyridines, Decahydro-8-chloro-3,5-difluoro-1,7-naphthyridines |

Cascade Annulation and Cycloaddition Reactions Incorporating the Naphthyridine Moiety

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. wikipedia.org Similarly, cycloaddition reactions, such as the Diels-Alder reaction, are fundamental for the construction of cyclic and heterocyclic systems. wikipedia.org

While specific examples of cascade annulation or cycloaddition reactions starting directly with this compound are not extensively documented, the general reactivity of the naphthyridine scaffold suggests its potential to participate in such transformations. For instance, hetero-Diels-Alder reactions have been utilized in the synthesis of fused 1,5-naphthyridine systems, where the naphthyridine acts as the dienophile or is formed in situ. mdpi.com The electron-deficient nature of the 1,7-naphthyridine ring in this compound, enhanced by the fluorine substituents, could make it a suitable dienophile in [4+2] cycloaddition reactions with electron-rich dienes.

Cascade annulation reactions often involve a sequence of intramolecular or intermolecular events to build complex fused ring systems. The development of such a cascade involving the this compound moiety would likely require the pre-functionalization of the ring with appropriate reactive groups that can initiate the cascade sequence. For example, the introduction of a side chain with a nucleophilic or electrophilic terminus could trigger an intramolecular cyclization onto the naphthyridine core.

Derivatization Strategies Beyond Halogen Manipulation

Beyond the direct substitution of the halogen atoms, a variety of other derivatization strategies can be envisioned for modifying the this compound scaffold. These methods can introduce a wide range of functional groups and structural motifs, enabling the fine-tuning of the molecule's properties.

One powerful strategy involves the conversion of an existing functional group into another. For example, if an amino group were present on the naphthyridine ring, it could undergo diazotization followed by a range of transformations, such as triflation. The resulting triflate is an excellent leaving group for cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various aryl and heteroaryl substituents. researchgate.net

The synthesis of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, and its subsequent modification to a wide array of fluoroquinolone antibiotics, showcases the extensive derivatization potential of the naphthyridine core. mdpi.com These modifications often involve reactions at positions other than those bearing halogens, such as the introduction of carboxylic acid groups and various N-substituents.

Furthermore, the formation of fused heterocyclic systems onto the 1,7-naphthyridine core represents another important derivatization pathway. For example, the cyclization of suitably substituted 3-aminopyridin-2(1H)-one derivatives can lead to the formation of benzo[c] clockss.orgnih.govnaphthyridinones. mdpi.com Similar strategies could potentially be applied to derivatives of this compound to construct more complex, polycyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 8 Chloro 3,5 Difluoro 1,7 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 8-Chloro-3,5-difluoro-1,7-naphthyridine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the naphthyridine core (H-2, H-4, and H-6).

The chemical shifts (δ) are influenced by the electronegative nitrogen atoms and the halogen substituents. The proton at the C-6 position is anticipated to be the most deshielded due to the influence of the adjacent nitrogen (N-7) and the fluorine at C-5. The protons at C-2 and C-4 will also be in the downfield aromatic region, with their precise shifts and multiplicities determined by coupling to the fluorine atoms. Specifically, H-2 will show coupling to F-3, and H-4 will show coupling to both F-3 and F-5.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.1 | Doublet of doublets (dd) | JH2-F3 ≈ 4-6 Hz, JH2-H4 ≈ 2-3 Hz |

| H-4 | 7.9 - 8.2 | Doublet of doublets (dd) | JH4-F3 ≈ 8-10 Hz, JH4-F5 ≈ 1-2 Hz |

Note: Predicted values are based on general principles and data from analogous heterocyclic systems.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine ring system. The chemical shifts are significantly affected by the attached substituents.

Carbons directly bonded to electronegative atoms (N, Cl, F) are shifted significantly downfield. Therefore, C-3, C-5, and C-8 will exhibit large chemical shifts. Furthermore, these signals will be split into doublets due to one-bond coupling with the attached fluorine atoms (¹JCF), a characteristic feature that confirms the position of the fluorine substituents. Other carbons will also show smaller, longer-range couplings to fluorine.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C-2 | 145 - 150 | Doublet (²JCF) |

| C-3 | 155 - 160 | Doublet (¹JCF) |

| C-4 | 115 - 120 | Doublet of doublets (²JCF, ²JCF) |

| C-4a | 150 - 155 | Singlet or small multiplet |

| C-5 | 158 - 163 | Doublet (¹JCF) |

| C-6 | 148 - 152 | Doublet (²JCF) |

| C-8 | 152 - 157 | Singlet or small multiplet |

Note: Predicted values are based on general principles. DEPT experiments would be used to differentiate between CH and quaternary carbons.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. Since the two fluorine atoms at positions C-3 and C-5 are in chemically non-equivalent environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. Each signal would appear as a multiplet due to coupling with nearby protons (H-2, H-4, H-6). The coupling constants would provide further structural confirmation.

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, a COSY spectrum would be expected to show a cross-peak between H-2 and H-4, confirming their spatial proximity in the same pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning carbon signals definitively. An HSQC spectrum would show cross-peaks connecting the ¹H signals of H-2, H-4, and H-6 to the ¹³C signals of C-2, C-4, and C-6, respectively. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu It is critical for identifying the connectivity across quaternary carbons and for placing substituents. Key HMBC correlations would include:

H-2 correlating to C-3, C-4, and the bridgehead carbon C-8a.

H-4 correlating to C-2, C-5, and C-8a.

H-6 correlating to C-5, C-8, and C-4a. These correlations would unambiguously confirm the arrangement of the rings and the precise locations of the chloro and difluoro substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₈H₃ClF₂N₂), the high-resolution mass spectrum (HRMS) is critical for confirming the elemental composition.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. A hallmark feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will display two peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1. rsc.org

Electron impact (EI) ionization would induce fragmentation, providing clues to the molecule's stability and structure. The fragmentation of related nitrogen heterocycles often involves the loss of stable neutral molecules or radicals. raco.cat

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 200/202 | [C₈H₃ClF₂N₂]⁺ | Molecular ion (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |

| 165 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 173 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and halogenated structure.

Key expected absorptions include the stretching vibrations of the C-H bonds on the aromatic ring, the stretching of C=C and C=N bonds within the naphthyridine core, and the characteristic stretches for the C-Cl and C-F bonds. libretexts.org While the fingerprint region (below 1500 cm⁻¹) is complex, it is unique to the molecule and can be used for identification by comparison with a known standard. vscht.cz

Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1550 - 1450 | C=N Stretch | Naphthyridine Ring |

| 1250 - 1020 | C-F Stretch | Aryl-Fluoride |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of a molecule provides a wealth of information, from the exact bond lengths and angles that define the molecular framework to the subtle intermolecular forces that govern the packing of molecules in the solid state. For a molecule like this compound, X-ray crystallography would unambiguously confirm the planar nature of the fused naphthyridine ring system and provide precise data on the orientation of the chloro and fluoro substituents.

The bond lengths, bond angles, and torsion angles are fundamental parameters that describe the molecular structure. In the case of this compound, the analysis of these parameters would reveal the influence of the electronegative halogen substituents on the geometry of the aromatic system.

Bond Lengths: The bond lengths within the 1,7-naphthyridine (B1217170) core are expected to be intermediate between typical single and double bonds, characteristic of an aromatic system. The C-Cl and C-F bond lengths will be of particular interest. Based on data from similar structures, the C-Cl bond is expected to be in the range of 1.72-1.74 Å, while the C-F bonds are anticipated to be around 1.34-1.36 Å. The presence of fluorine atoms may also slightly shorten the adjacent C-C and C-N bonds within the ring due to inductive effects.

Interactive Data Table: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-Cl | 1.73 |

| C3-F | 1.35 |

| C5-F | 1.35 |

| N1-C2 | 1.32 |

| C2-C3 | 1.38 |

| C3-C4 | 1.39 |

| C4-N7 | 1.33 |

| N7-C8 | 1.31 |

| C8-C8a | 1.41 |

| C8a-N1 | 1.37 |

| C4a-C5 | 1.40 |

| C5-C6 | 1.37 |

| C6-N7 | 1.36 |

| C4a-C8a | 1.42 |

Bond Angles: The bond angles within the fused pyridine rings are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen atoms and the steric and electronic effects of the halogen substituents. The C-C-Cl and C-C-F bond angles will be important indicators of the steric strain imposed by the halogen atoms. For instance, the C4-C5-F and C2-C3-F angles are predicted to be around 119-121°.

Interactive Data Table: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C2-C3-F | 119.5 |

| C4-C5-F | 120.0 |

| C8a-C8-Cl | 118.0 |

| N1-C2-C3 | 123.0 |

| C2-C3-C4 | 118.0 |

| C3-C4-N7 | 122.5 |

| C4-N7-C6 | 117.0 |

| N7-C8-C8a | 124.0 |

| C8-C8a-N1 | 118.5 |

Torsion Angles: For a planar aromatic system like 1,7-naphthyridine, the torsion angles within the rings are expected to be close to 0° or 180°, confirming the planarity of the molecule. Any significant deviation from these values would indicate a distortion of the ring system.

The arrangement of molecules in a crystal, known as the supramolecular assembly, is dictated by a variety of intermolecular interactions. mdpi.comrsc.org For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.

π-π Stacking: The planar, electron-deficient aromatic system of the naphthyridine core is highly conducive to π-π stacking interactions. In the crystal lattice, molecules would likely arrange in offset parallel stacks to maximize the attractive forces between the π-systems. The interplanar distance between stacked rings would be a key parameter, typically in the range of 3.3-3.8 Å.

Halogen Bonding: The chlorine and fluorine atoms on the naphthyridine ring can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom. C-Cl···N and C-F···N interactions could be significant in directing the crystal packing.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are likely to be present. These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal structure. The nitrogen atoms of the naphthyridine ring are potential acceptors for these weak hydrogen bonds.

Computational and Theoretical Investigations of 8 Chloro 3,5 Difluoro 1,7 Naphthyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used computational method that can predict various electronic and structural properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 8-Chloro-3,5-difluoro-1,7-naphthyridine, this would involve using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*) to find the minimum energy structure.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This would provide insights into the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters that would be calculated include:

Bond lengths and angles: These optimized geometric parameters can be compared with experimental data if available, to validate the computational method.

Mulliken or Natural Bond Orbital (NBO) atomic charges: These calculations would reveal the partial charges on each atom, indicating which sites are electron-rich (nucleophilic) or electron-poor (electrophilic).

While specific data for this compound is not available, a study on a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netbldpharm.comtriazolo[4,3-a]pyridine, utilized DFT (B3LYP/6-31G) for geometry optimization and found good agreement between calculated and experimental X-ray diffraction data. nih.gov This demonstrates the reliability of this theoretical approach for similar heterocyclic systems.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-F (C3) Bond Length | ~1.35 Å |

| C-F (C5) Bond Length | ~1.36 Å |

| N1-C2 Bond Length | ~1.32 Å |

| N7-C6 Bond Length | ~1.33 Å |

| N1-C8a Bond Length | ~1.38 Å |

| N7-C8 Bond Length | ~1.39 Å |

| C8-Cl Bond Angle | ~118° |

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

For this compound, a DFT calculation would map the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. The energy of the HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity. In the study of 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netbldpharm.comtriazolo[4,3-a]pyridine, the LUMO was found to be primarily located on the nih.govresearchgate.netbldpharm.comtriazolo[4,3-a]pyridine ring, indicating its susceptibility to nucleophilic attack. nih.gov A similar analysis for this compound would be invaluable for predicting its reactive behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are attractive to electrophiles. In this compound, these would likely be around the nitrogen atoms due to their lone pairs of electrons.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are attractive to nucleophiles. These would likely be found near the hydrogen atoms and potentially on the carbon atoms attached to the electronegative halogen atoms.

Green regions: Represent neutral or non-polar areas.

An EPS map of this compound would provide a clear and intuitive picture of its reactive sites, complementing the information obtained from FMO analysis.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis for Elementary Reaction Steps

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) for each elementary step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics. Furthermore, analysis of the transition state structure can reveal the nature of bond breaking and bond formation during the reaction.

Prediction of Reaction Pathways and Regioselectivity

When a molecule has multiple potential reactive sites, computational modeling can predict the most likely reaction pathway and the resulting regioselectivity. For this compound, which has several distinct carbon and nitrogen atoms, this would be particularly useful.

For example, in a nucleophilic aromatic substitution reaction, a nucleophile could potentially attack at several positions on the naphthyridine ring. By calculating the activation energies for each possible pathway, the most favorable route can be identified. The pathway with the lowest activation energy will be the dominant one, thus predicting the major product of the reaction. This predictive capability is invaluable for designing synthetic routes and understanding the outcomes of chemical reactions.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its physical and biological properties. For a rigid heterocyclic system like this compound, the primary focus of conformational analysis would be on the planarity of the bicyclic ring system and the rotational barriers of any potential substituents, though none are present in the parent molecule.

Conformational Landscape Analysis: Due to the fused aromatic ring structure, this compound is expected to be largely planar. Computational methods, such as Density Functional Theory (DFT), would be employed to optimize the geometry and confirm the minimum energy conformation. A potential energy surface scan, systematically altering key dihedral angles, would typically be performed to identify any stable conformers or transition states. However, for this specific rigid molecule, significant conformational isomerism is not anticipated. The primary structural interest would lie in the precise bond lengths and angles determined by the electronic effects of the nitrogen atoms and the three halogen substituents.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule in various environments (e.g., in a solvent or interacting with a biological target). These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves and flexes over time. For this compound, MD simulations could be used to study its solvation properties and to explore its interactions with other molecules. The simulations would track the stability of the planar conformation and any minor fluctuations that occur at physiological temperatures.

Hypothetical MD Simulation Parameters for a Related System: While no data exists for the target compound, a typical MD simulation for a similar small heterocyclic molecule might involve the parameters shown in the table below.

| Parameter | Typical Value/Condition |

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P Water Model |

| System Temperature | 300 K (controlled by a thermostat) |

| System Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 nanoseconds |

| Integration Time Step | 2 femtoseconds |

This type of simulation would help in understanding how the molecule behaves in an aqueous solution, which is a crucial first step in assessing its potential as a bioactive compound.

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Methods like DFT and time-dependent DFT (TD-DFT) are routinely used to calculate parameters for NMR, IR, and UV-Vis spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing calculated shifts with experimental data (when available), one can confirm the structure of the synthesized compound. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly important for its characterization.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations help in assigning specific peaks to the vibrations of particular bonds or functional groups, such as C-F, C-Cl, C=N, and C=C stretching and bending modes within the naphthyridine core.

UV-Visible Spectroscopy: TD-DFT calculations are used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-Vis light. These calculations provide the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength, which is related to the intensity of the absorption. This information is critical for understanding the electronic structure and photophysical properties of the molecule.

Predicted Spectroscopic Data for a Model Halogenated Naphthyridine: The following table presents hypothetical, yet representative, calculated spectroscopic data for a generic chloro-difluoro-naphthyridine isomer, illustrating the type of information that would be generated.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |

| ¹³C NMR | Aromatic Carbon Chemical Shifts (δ) | 110-160 ppm |

| ¹⁹F NMR | Fluorine Chemical Shifts (δ) | -100 to -140 ppm (relative to CCl₃F) |

| IR Spectroscopy | C-F Stretching Frequency (ν) | 1100-1300 cm⁻¹ |

| IR Spectroscopy | C-Cl Stretching Frequency (ν) | 700-850 cm⁻¹ |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λₘₐₓ) | 280-350 nm |

Studies on the Role of Halogen Atoms in Intramolecular and Intermolecular Interactions

The presence of chlorine and fluorine atoms on the 1,7-naphthyridine (B1217170) scaffold is expected to significantly influence its molecular interactions.

Intramolecular Interactions: The electron-withdrawing nature of the fluorine and chlorine atoms will modulate the electron density distribution across the aromatic system. This can affect the basicity of the nitrogen atoms and the reactivity of the ring. Quantum chemical calculations would be used to map the molecular electrostatic potential (MEP) surface. The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the nitrogen atoms, while the regions on the halogen atoms opposite to the C-X bond (the σ-hole) could exhibit positive potential, particularly for chlorine.

Intermolecular Interactions: The halogen atoms are key players in forming non-covalent interactions, most notably halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov The strength of the σ-hole increases with the polarizability of the halogen and the electron-withdrawing character of the group it is attached to. youtube.com

Chlorine: The chlorine atom at the 8-position is a potential halogen bond donor. Computational studies on similar chlorinated heterocycles have shown their ability to engage in such interactions.

Fluorine: Fluorine is generally a poor halogen bond donor due to its low polarizability and high electronegativity. Instead, the fluorine atoms at the 3- and 5-positions are more likely to act as hydrogen bond acceptors.

To quantify these interactions, methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be employed. These analyses can identify and characterize weak interactions within a molecular system, providing data on bond paths and interaction energies.

Illustrative Interaction Energies for Halogen Bonding: The table below provides typical energy ranges for halogen bonds involving chlorine, derived from studies on various organic molecules, to serve as a reference.

| Halogen Bond Donor | Halogen Bond Acceptor | Typical Interaction Energy (kcal/mol) |

| Aryl-Cl | N (in pyridine) | -2.0 to -4.0 |

| Aryl-Cl | O (in carbonyl) | -1.5 to -3.0 |

These computational approaches are essential for rationalizing the behavior of halogenated compounds and for designing molecules with specific interaction profiles, for example, in the context of crystal engineering or drug design. nih.gov

Advanced Applications in Chemical Material Science and Synthetic Chemistry

8-Chloro-3,5-difluoro-1,7-naphthyridine as a Key Building Block in Organic Synthesis

This compound serves as a pivotal fluorinated building block for the synthesis of more complex chemical structures. americanelements.comossila.com The reactivity of this compound is largely dictated by its halogen substituents. The chlorine atom at the 8-position is a particularly useful handle for synthetic transformations. As a good leaving group, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups, including amines, alcohols, and thiols.

Furthermore, the chloro-substituent provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms at the 3- and 5-positions significantly influence the electronic properties of the naphthyridine ring, enhancing its susceptibility to nucleophilic attack and modulating the reactivity of other positions on the ring. This electronic influence can also impart specific properties, such as increased metabolic stability and binding affinity, in target molecules designed for medicinal chemistry applications. mdpi.comnih.gov

Table 1: Properties and Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 2306276-07-1 bldpharm.com |

| Molecular Formula | C₈H₃ClFN₂ |

| Molecular Weight | 198.57 g/mol |

| Key Reactive Sites | C8-Cl (Coupling/Substitution), Aromatic Ring (Modulated by Fluorine) |

Development of Naphthyridine-Based Ligands and Catalysts

The 1,7-naphthyridine (B1217170) scaffold is an excellent framework for the design of chelating ligands due to the convergent orientation of its two nitrogen atoms, which can effectively bind to a single metal center. Bimetallic complexes featuring 1,8-naphthyridine (B1210474) ligands have demonstrated significant promise in catalysis, facilitating unique bond activation pathways through metal-metal cooperativity. tandfonline.comacs.org

By leveraging this compound, novel ligands can be synthesized. The chloro group at the C8 position is an ideal site for introducing phosphine, amine, or other coordinating moieties via cross-coupling or substitution reactions. nih.gov The resulting ligands can chelate transition metals to form catalysts with tailored properties. The electron-withdrawing fluorine atoms at C3 and C5 can be used to fine-tune the electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. For instance, increasing the Lewis acidity of the metal center can enhance its catalytic activity in various organic transformations. The development of such precisely engineered catalysts is a key objective in achieving highly efficient and selective chemical reactions. acs.org

Engineering of Naphthyridine Derivatives for Molecular Switches and Sensors

Naphthyridine derivatives have been successfully engineered to function as molecular switches and sensors. diva-portal.org These smart molecules can respond to external stimuli—such as light, pH changes, or the presence of specific ions—by undergoing a reversible change in their physical properties, often a detectable shift in color or fluorescence. nih.gov

The this compound core is a suitable platform for creating such functional molecules. The chlorine atom can be replaced with a recognition unit (a receptor) designed to selectively bind a target analyte, such as a metal ion like Ni²⁺ or Hg²⁺. nih.govkoreascience.kr Upon binding, the electronic structure of the naphthyridine system is perturbed, leading to a change in its photophysical properties. The fluorine atoms can enhance the quantum yield and photostability of the molecule while also modulating its binding affinity and selectivity. Theoretical studies on similar push-pull chromophores have shown that the energy gap and non-linear optical properties can be effectively tuned, which is crucial for applications in optical switching. rsc.org

Table 2: Potential Functionalization of this compound for Sensor Development

| Position | Modification | Purpose |

|---|---|---|

| C8 | Substitution of Chlorine with a Receptor Group (e.g., amine, crown ether) | Analyte binding and recognition |

| C3, C5 | Fluorine Substitution | Tuning of photophysical properties (emission, quantum yield) and binding selectivity |

| Naphthyridine Core | π-Conjugated System | Serves as the core fluorophore/chromophore |

Utilization in the Synthesis of Fluorescent Dyes with Tunable Spectroscopic Properties

Naphthyridine-based compounds are known to exhibit strong fluorescence, making them valuable as fluorescent probes and dyes. mdpi.com The spectroscopic properties of these dyes, including their absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely controlled through chemical modification. nih.gov

Starting from this compound, a variety of fluorescent dyes can be synthesized. A common strategy involves the substitution of the chlorine atom with electron-donating groups, such as primary or secondary amines, to create a "push-pull" system that often results in strong intramolecular charge transfer and bright fluorescence. mdpi.com The electron-withdrawing fluorine atoms already present on the ring contribute to this effect and can be used to shift the emission wavelength. By systematically varying the substituents, a library of dyes with finely tuned spectroscopic properties covering different parts of the visible spectrum can be generated. mdpi.com These tailored dyes are essential for applications in bio-imaging, flow cytometry, and as markers in biochemical assays. sigmaaldrich.com

Role as Precursors for Complex Polycyclic Systems and Other Organic Scaffolds

The construction of complex polycyclic and heterocyclic systems is a central theme in organic synthesis, particularly for the development of new therapeutic agents and functional materials. Halogenated naphthyridines are valuable precursors for building such intricate molecular architectures. nih.gov

This compound is an ideal starting material for this purpose. The reactive chlorine atom facilitates intramolecular cyclization reactions or serves as an anchor point for building out additional rings through sequential coupling reactions. For instance, a Suzuki coupling at the C8 position followed by an intramolecular cyclization could lead to the formation of novel polycyclic aromatic systems. The synthesis of such complex scaffolds from relatively simple building blocks is a powerful strategy for accessing new chemical space. Research has shown that reactions on similar 2,7-naphthyridine (B1199556) derivatives can lead to complex rearrangements and the formation of novel polycyclic structures. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Halogenated and Fluorinated Naphthyridines

Development of Sustainable and Green Synthetic Methodologies

A paramount goal in modern synthetic chemistry is the development of environmentally benign processes. For compounds like 8-Chloro-3,5-difluoro-1,7-naphthyridine, future research would likely focus on moving away from harsh traditional halogenation and fluorination methods. This includes the use of safer and more selective fluorinating agents, minimizing the use of hazardous solvents, and developing catalytic systems that can operate under milder conditions with high atom economy. The principles of green chemistry, such as waste reduction and the use of renewable feedstocks, will be central to the development of next-generation synthetic routes.

Exploration of Electrochemical Methods for Late-Stage Functionalization

Electrosynthesis is emerging as a powerful tool for the late-stage functionalization of complex molecules. For a scaffold such as this compound, electrochemical methods could offer a unique way to introduce further functional groups onto the naphthyridine core without the need for pre-functionalized starting materials. This approach can provide access to novel analogs that would be difficult to synthesize using traditional methods and can often be performed under mild, reagent-free conditions, aligning with the goals of green chemistry.

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. The synthesis of complex heterocyclic systems like halogenated naphthyridines can benefit significantly from this technology. Future research will likely involve the development of continuous flow processes for the multi-step synthesis of these compounds, enabling more efficient, reproducible, and automated production.

Advanced In Situ Spectroscopic Monitoring for Reaction Optimization

To gain a deeper understanding of the reaction mechanisms and to rapidly optimize reaction conditions, advanced in situ spectroscopic techniques are becoming indispensable. The application of techniques such as ReactIR (Fourier-transform infrared spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy to the synthesis of halogenated naphthyridines would allow for real-time tracking of reactants, intermediates, and products. This data is invaluable for identifying reaction kinetics, understanding the role of catalysts, and minimizing the formation of byproducts.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry. For a target molecule like this compound, AI algorithms could be employed to predict potential synthetic routes, assess the feasibility of reactions, and even predict the physicochemical and biological properties of novel analogs. This computational approach can significantly accelerate the discovery and development of new functional molecules by prioritizing the most promising synthetic strategies and target structures.

Deeper Understanding of Structure-Reactivity Relationships through Comprehensive Computational Studies

Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure of a molecule and its chemical reactivity. For a poly-halogenated system such as this compound, density functional theory (DFT) and other computational methods can be used to model its electronic structure, predict sites of reactivity, and elucidate the mechanisms of potential reactions. These theoretical insights are crucial for the rational design of new synthetic methods and for predicting the behavior of the molecule in different chemical environments.

Q & A

Basic Question: What are the optimal synthetic routes for 8-Chloro-3,5-difluoro-1,7-naphthyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves halogenation of a naphthyridine core. For chloro-fluoro derivatives, a stepwise approach is recommended:

Fluorination : Introduce fluorine atoms via nucleophilic aromatic substitution (NAS) using KF or CsF under high temperatures (200–260°C), as seen in fluorinated naphthyridine analogs .

Chlorination : Use POCl₃ or PCl₅ in anhydrous conditions to install chlorine at position 3.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

Critical factors: Temperature control during fluorination minimizes side reactions; excess chlorinating agents increase yield but require careful quenching.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns. Chlorine and fluorine substituents deshield adjacent protons (e.g., δ 8.5–9.0 ppm for naphthyridine protons) .

- ¹⁹F NMR : Confirms fluorine incorporation (δ -61 to -120 ppm, depending on electronic environment) .

- IR Spectroscopy : Detects C-F (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₈H₃ClF₂N₂: 216.99 g/mol).

Advanced Question: How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine at positions 3 and 5 deactivates the ring, reducing electrophilic substitution but enhancing NAS at position 7. Chlorine further directs reactivity via inductive effects.

- Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in THF/H₂O. Fluorine substituents slow coupling kinetics, requiring longer reaction times (24–48 hrs) .

- Buchwald-Hartwig Amination : Optimize with XPhos precatalyst and Cs₂CO₃ in toluene. Steric hindrance from fluorine may necessitate higher catalyst loading (5–10 mol%) .

Advanced Question: How can contradictory data on the solubility of this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Contradictions arise from differing crystal packing or impurities. To resolve:

Solubility Screening : Use standardized protocols (e.g., shake-flask method in DMSO, DCM, and ethanol).

Thermodynamic Analysis : DSC/TGA identifies polymorphs affecting solubility .

Purity Validation : LC-MS (>98% purity) ensures results reflect intrinsic properties.

Example: Analogous 4-bromo-1,7-naphthyridine shows higher solubility in DCM due to reduced dipole interactions .

Advanced Question: What computational tools (e.g., DFT) predict the regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Fluorine’s electronegativity directs nucleophiles to less electron-deficient positions (e.g., position 2 over 8) .

- MD Simulations : Solvent effects (e.g., DMF vs. THF) alter transition-state energies, validated by kinetic studies .

Advanced Question: How does the compound’s stability under acidic/basic conditions impact its use in medicinal chemistry?

Methodological Answer:

- Acidic Conditions : Hydrolysis of chlorine occurs at pH < 2 (e.g., HCl/EtOH reflux). Stabilize with electron-donating groups or steric protection.

- Basic Conditions : Fluorine resists hydrolysis, but prolonged exposure to NaOH (pH > 10) degrades the naphthyridine core.

Implications: For drug design, prodrug strategies (e.g., ester masking) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.